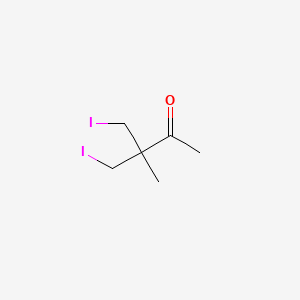
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of iodine atoms attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methylbutan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-(iodomethyl)-3-methylbutan-2-one involves the interaction of its iodine atoms with various molecular targets. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the particular biological context and the nature of the nucleophilic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-3-methylbutan-2-one: Lacks the additional iodine atom on the methyl group.
3-Iodo-3-methylbutan-2-one: Iodine is attached to a different carbon atom.
4-Bromo-3-(bromomethyl)-3-methylbutan-2-one: Bromine atoms replace iodine atoms.
Uniqueness
4-Iodo-3-(iodomethyl)-3-methylbutan-2-one is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the properties of iodine are advantageous, such as in radiolabeling and the study of iodine-related biological processes.
Eigenschaften
CAS-Nummer |
96285-25-5 |
|---|---|
Molekularformel |
C6H10I2O |
Molekulargewicht |
351.95 g/mol |
IUPAC-Name |
4-iodo-3-(iodomethyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C6H10I2O/c1-5(9)6(2,3-7)4-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
PEMNWFTUXPYTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


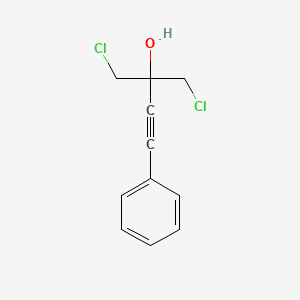
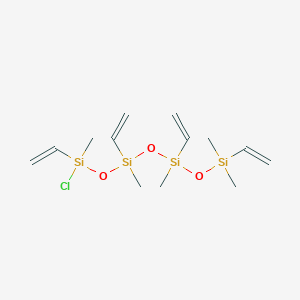
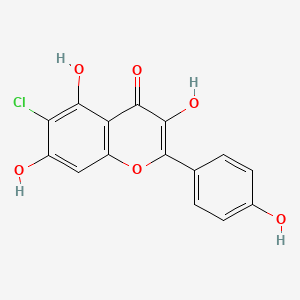
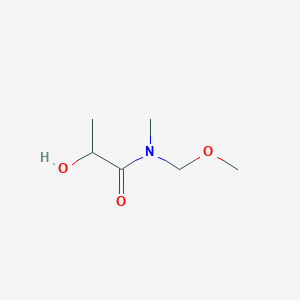
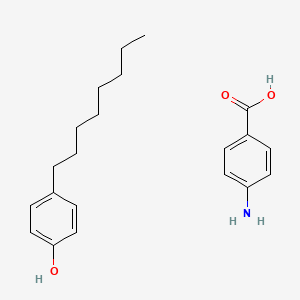


![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
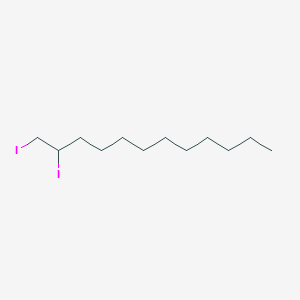

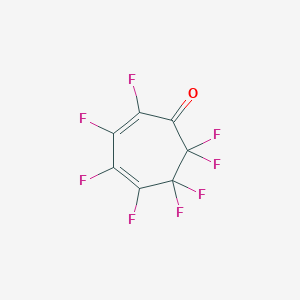
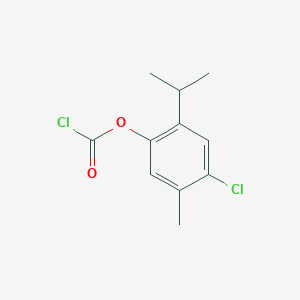
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
